![molecular formula C16H22N2O3 B5615475 methyl [2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B5615475.png)
methyl [2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]carbamate
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Description
Synthesis Analysis
The synthesis of related carbamates involves specific reactions under controlled conditions. For instance, the oxidation of methyl (4-acetylphenyl)carbamate and subsequent condensation with ethyl acetoacetate or diethyl malonate and hydrazine hydrate forms various derivatives, indicating a complex synthesis process involving multiple steps and reagents (Velikorodov & Shustova, 2017). Furthermore, the synthesis from dimethyl carbonate and aniline under certain conditions highlights the varied routes to carbamate synthesis (Lucas et al., 2008).
Molecular Structure Analysis
The molecular structure and spectra of carbamates can be analyzed using computational methods such as density functional theory (DFT), which helps in understanding the geometrical parameters and electronic properties. Studies on methyl N-(4,6-dimethoxypyrimidin-2-yl) carbamate, for example, provide insights into the structural aspects and spectral properties of similar compounds (Ding, 2008).
Chemical Reactions and Properties
Carbamates undergo various chemical reactions, including condensation and aminolysis, to form a diverse array of derivatives. The reactivity of carbamates, such as the formation of different products through reactions with hydrazine hydrate, o-phenylenediamine, and barbituric acids, showcases their versatile chemical behavior (Velikorodov & Shustova, 2017).
Physical Properties Analysis
The physical properties of carbamates, including their crystalline structure, can be determined through techniques like Raman spectroscopy and X-ray diffraction. For example, carbamates derived from 2-methylpiperidine exhibit specific crystalline structures and Raman spectra indicative of their physical state and conformation (Fandiño et al., 2018).
Chemical Properties Analysis
The chemical properties of carbamates, including reactivity and stability, are influenced by their molecular structure. The synthesis and analysis of methyl N-phenyl carbamate from aniline and methyl formate, for instance, illustrate the chemical versatility and potential for various chemical transformations (Yalfani et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl N-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(13-7-4-3-5-8-13)9-6-10-18(12-16)14(19)11-17-15(20)21-2/h3-5,7-8H,6,9-12H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQKJMFJXYMDDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)CNC(=O)OC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]carbamate (non-preferred name) |
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